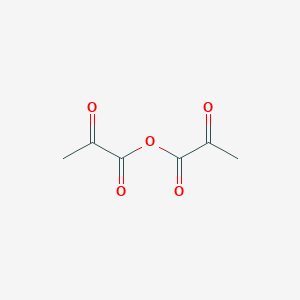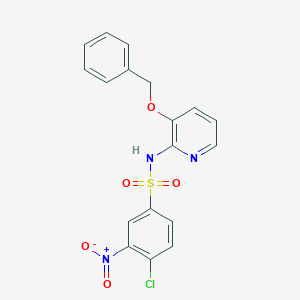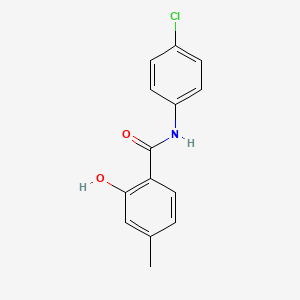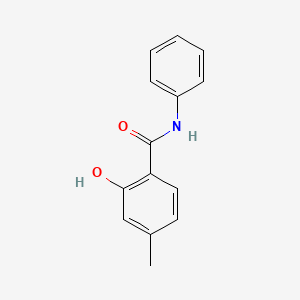
Acetoformic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetoformic anhydride, also known as acetic formic anhydride, is an organic compound with the chemical formula C₃H₄O₃. It is a mixed anhydride of acetic acid and formic acid. This compound is a colorless liquid that is used primarily as a formylating agent in organic synthesis .
Méthodes De Préparation
Acetoformic anhydride can be synthesized through several methods:
Reaction of Sodium Formate with Acetyl Chloride: This method involves reacting sodium formate with acetyl chloride in anhydrous diethyl ether at temperatures between 23-27°C.
Reaction of Acetic Anhydride with Formic Acid: Another method involves the reaction of acetic anhydride with formic acid at 0°C.
Analyse Des Réactions Chimiques
Acetoformic anhydride undergoes various chemical reactions, including:
Formylation Reactions: It is commonly used as a formylating agent for amines, amino acids, and alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and formic acid.
Decomposition: At elevated temperatures, this compound decomposes to produce carbon monoxide, acetic acid, and formic acid.
Applications De Recherche Scientifique
Acetoformic anhydride has several applications in scientific research:
Organic Synthesis: It is used as a formylating agent in the synthesis of various organic compounds, including chromones and other heterocyclic compounds.
Pharmaceutical Chemistry: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Industry: This compound is employed in the production of acylated cellulose and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetoformic anhydride involves nucleophilic acyl substitution reactions. In these reactions, the nucleophile (such as an amine, alcohol, or water) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group (acetic acid or formic acid) and forming the final product (such as a formylated compound or ester) .
Comparaison Avec Des Composés Similaires
Acetoformic anhydride can be compared with other similar compounds, such as:
Acetic Anhydride: Acetic anhydride is a symmetrical anhydride of acetic acid and is commonly used in acetylation reactions.
Formic Anhydride: Formic anhydride is a symmetrical anhydride of formic acid.
Acetic Oxalic Anhydride: This is another mixed anhydride, formed from acetic acid and oxalic acid.
This compound is unique due to its ability to introduce both acetyl and formyl groups into molecules, making it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
2-oxopropanoyl 2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVBMQBWAUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea](/img/structure/B6363635.png)






![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)





